![molecular formula C18H12F3N3O3S B2671004 2-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamide CAS No. 303093-64-3](/img/structure/B2671004.png)
2-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamide
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Description
2-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. The inhibition of PARP has been shown to have therapeutic potential in cancer treatment, as well as in other diseases such as stroke and neurodegenerative disorders.
Scientific Research Applications
Antitumor Applications
Synthesis and Biological Evaluation as Antitumor Agents
Benzothiazole derivatives, including compounds structurally related to "2-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-yl)benzamide," have been synthesized and evaluated for their antitumor activities. These compounds have shown selective cytotoxicity against tumorigenic cell lines, with certain derivatives exhibiting excellent inhibitory effects on tumor growth in vivo (Yoshida et al., 2005).
Anti-Infective Drug Development
Thiazolides as a Novel Class of Anti-Infective Drugs
Thiazolides, including nitazoxanide and its derivatives, represent a novel class of anti-infective agents with a broad spectrum of activities against helminths, protozoa, enteric bacteria, and viruses affecting both animals and humans. Their mechanism of action varies, with some activities being attributed to the reduction of nitro groups into toxic intermediates, and others, especially against proliferating mammalian cells, involving the triggering of apoptosis (Hemphill et al., 2012).
Structure-Function Relationship and Mechanisms of Action
Investigating the Mechanisms of Action
Studies have focused on understanding the structure-function relationships of thiazolides and their derivatives, including their efficacy against specific pathogens like Neospora caninum and the role of the nitro group in their antiparasitic activity. These investigations have highlighted the potential for these compounds to act through multiple mechanisms, including the inhibition of specific enzymes and the induction of apoptosis in mammalian cells (Esposito et al., 2005; Hemphill et al., 2007).
properties
IUPAC Name |
2-nitro-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O3S/c19-18(20,21)12-5-3-4-11(8-12)9-13-10-22-17(28-13)23-16(25)14-6-1-2-7-15(14)24(26)27/h1-8,10H,9H2,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDHVQNCFRAIGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
303093-64-3 |
Source
|
Record name | 2-NITRO-N-(5-(3-(TRIFLUOROMETHYL)BENZYL)-1,3-THIAZOL-2-YL)BENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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